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2,3-Furandione, 5-phenyl-

Cat. No.: B13927859
CAS No.: 55991-67-8
M. Wt: 174.15 g/mol
InChI Key: FXAUZCQGFOUJDB-UHFFFAOYSA-N
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Description

Overview of Furan-2,3-dione Chemistry and its Significance in Heterocyclic Synthesis

Furan-2,3-diones are recognized as crucial starting materials for the creation of various heterocyclic systems. tubitak.gov.trbch.ro Their significance stems from their capacity to undergo several types of reactions, including nucleophilic additions and thermolysis. tubitak.gov.trbch.ro Depending on the reaction conditions and the nature of the reacting nucleophile, furan-2,3-diones can be converted into a multitude of different heterocyclic structures. tubitak.gov.trbch.ro These compounds typically exhibit reactivity at the carbonyl groups, the lactone ring, and the α,β-unsaturated carbonyl system. asianpubs.org The versatility of furan-2,3-diones makes them powerful tools for synthetic chemists aiming to construct complex molecular architectures. asianpubs.orgmdpi.com

The thermal decomposition of furan-2,3-diones is a particularly noteworthy reaction, as it leads to the in-situ generation of highly reactive α-oxoketenes (acylketenes). asianpubs.orgtubitak.gov.tr These intermediates can then be trapped by various nucleophiles or participate in [4+2] cycloaddition reactions. asianpubs.org This reactivity profile opens up pathways to a broad spectrum of heterocyclic compounds that would be otherwise difficult to synthesize.

Historical Context of Research on 2,3-Furandione (B3054831), 5-phenyl- and Related Analogues

Research into 2,3-furandiones, including the 5-phenyl substituted analogue, has a rich history. The synthesis of 4-benzoyl-5-phenyl-2,3-furandione, a closely related compound, is achieved through the cyclocondensation of dibenzoylmethane (B1670423) with oxalyl chloride. niscpr.res.in Studies have explored the reactions of these furandiones with a variety of nucleophiles and dienophiles under different solvents and temperatures. niscpr.res.in

A significant area of investigation has been the reaction of furan-2,3-diones with nitrogen-containing nucleophiles. For instance, their reactions with hydrazines have been shown to yield pyrazole-3-carboxylic acids or pyridazine (B1198779) derivatives. bch.roasianpubs.org Similarly, reactions with o-phenylenediamine (B120857) lead to the formation of quinoxaline (B1680401) derivatives. tubitak.gov.tr The interaction of 4-benzoyl-5-phenyl-2,3-furandione with compounds like ureas, semicarbazones, and thioureas has also been a subject of detailed study, including mechanistic and computational analyses. bch.rochesci.com These investigations have continuously expanded the synthetic utility of the furan-2,3-dione scaffold.

Structural Features and Inherent Reactivity of the 2,3-Furandione Scaffold

The reactivity of the 2,3-furandione scaffold is a direct consequence of its unique structural features. The ring system contains multiple electrophilic centers, making it susceptible to attack by nucleophiles. Specifically, the carbon atoms at positions C-2, C-3, and C-5 are electrophilic sites. tubitak.gov.trbch.ro The reactivity at these positions can vary depending on the structure of the attacking nucleophile. tubitak.gov.tr

The presence of the lactone functionality, combined with the adjacent ketone group, creates a highly strained and reactive system. This inherent strain contributes to the ease with which the furan-2,3-dione ring can be opened. Furthermore, the substituents on the furan (B31954) ring, such as the phenyl group at the 5-position, can influence the reactivity of the entire molecule. asianpubs.org For example, the substituent at the C-4 position is known to affect the behavior of the furandione in both nucleophilic additions and cycloaddition processes. asianpubs.org

The thermal instability of some furan-2,3-diones, particularly those without a substituent at the 4-position, is another key characteristic. asianpubs.org Heating these compounds near their melting point can lead to decomposition and the formation of aroylketenes. asianpubs.org This thermal lability is a crucial aspect of their chemistry, enabling their use as precursors for reactive ketene (B1206846) intermediates.

Interactive Data Table: Properties of 2,3-Furandione, 5-phenyl- and a Related Analogue

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactions
1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidC₁₆H₁₁N₃O₄309.28Synthesized from 4-phenylcarbonyl-5-phenyl-2,3-furandione. vulcanchem.com
4,4-dimethyl-2,3-furandioneC₆H₈O₃128.13Reacts with hydrazine (B178648) derivatives and 1,2-phenylenediamine. asianpubs.org

Interactive Data Table: Reaction Products of 2,3-Furandione Derivatives

Furandione DerivativeReactantProduct Type
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneo-phenylenediamineQuinoxaline derivative tubitak.gov.tr
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneSubstituted ureasPyrimidine (B1678525) derivative tubitak.gov.tr
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneHydrazine derivativesPyridazinone derivatives asianpubs.orgresearchgate.net
4-Benzoyl-5-phenyl-2,3-furandionePhenylhydrazonesPyrazole (B372694) carboxylic acid researchgate.net
5-phenyl-2,3-dihydrofuran-2,3-dionePhenylhydrazine (B124118)1,6-diphenyl-1,2-dihydropyridazine-3,4-dione asianpubs.org
4-Benzoyl-5-phenyl-2,3-furandioneAcetanilidesDibenzoylacetic acid derivatives niscpr.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O3 B13927859 2,3-Furandione, 5-phenyl- CAS No. 55991-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55991-67-8

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

5-phenylfuran-2,3-dione

InChI

InChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

FXAUZCQGFOUJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=O)O2

Origin of Product

United States

Synthetic Methodologies for 2,3 Furandione, 5 Phenyl and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions represent a primary and convenient method for the synthesis of furan-2,3-dione systems. chesci.commdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound with an oxalyl derivative.

Synthesis from 1,3-Dicarbonyl Compounds and Oxalyl Chloride

A widely employed method for the synthesis of 5-aryl-2,3-furandiones is the cyclocondensation of aroylpyruvic acids or their acyclic precursors with oxalyl chloride. chesci.commdpi.comresearchgate.net For instance, 4-benzoyl-5-phenyl-2,3-furandione can be obtained from the cyclocondensation of dibenzoylmethane (B1670423) with oxalyl chloride. niscpr.res.in Similarly, the reaction of p,p'-dimethyldibenzoylmethane with oxalyl chloride yields 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. asianpubs.org

The reaction of unsymmetrically substituted 1,3-diketones with oxalyl chloride also furnishes the corresponding 2,3-dihydro-2,3-furandiones. asianpubs.org This method has been successfully used to prepare various 4-acyl-5-alkyl/aryl-2,3-dihydro-2,3-furandiones. asianpubs.org The general mechanism involves the initial formation of a reactive intermediate which then undergoes cyclization. For example, the reaction of an aroylpyruvic acid with a carbodiimide (B86325) can lead to the in situ formation of a 5-arylfuran-2,3-dione, indicated by a characteristic bright yellow color. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the cyclocondensation reaction can be influenced by various factors, including the solvent, temperature, and the presence of catalysts. For the synthesis of 4-acetyl-5-(substituted-phenyl)-2,3-dihydro-2,3-furandiones from the corresponding 1,3-diketones and oxalyl chloride, the reaction is typically carried out in dry diethyl ether at a low temperature (5°C) for 24 hours. asianpubs.org The yields for these reactions can vary, as shown in the table below.

Table 1: Synthesis of 4-Acetyl-5-(substituted-phenyl)-2,3-dihydro-2,3-furandiones asianpubs.org

5-Substituent Yield (%) Melting Point (°C)
4-methylphenyl 42 77-80
4-methoxyphenyl Not specified Not specified
4-chlorophenyl 39 106-110

It is important to note that some 2,3-furandione (B3054831) derivatives are sensitive to light and can decompose. asianpubs.org Therefore, carrying out the reaction and work-up in the absence of light is crucial for obtaining good yields.

Synthesis of Substituted 2,3-Furandiones via Modified Routes

Modified synthetic routes have been developed to access a wider range of substituted 2,3-furandiones. One such approach involves the reaction of 5-aryl-2,3-dihydrofuran-2,3-diones with various nucleophiles. researcher.lifeestranky.sk Depending on the nucleophile and reaction conditions, this can lead to either ring-opening or the formation of new heterocyclic systems. estranky.sk

For instance, the reaction of 5-aryl-2,3-dihydrofuran-2,3-diones with aminobenzonitriles can proceed via two different pathways: a [4+2] cycloaddition reaction involving the cyano group, or the opening of the furandione ring by the amino group. estranky.sk The latter pathway leads to the formation of acyclic N-cyanophenylamides of aroylpyruvic acids. estranky.sk

Another modification involves the thermolysis of 2,3-furandiones, which can lead to the formation of reactive diacylketene intermediates. asianpubs.orgniscpr.res.in These intermediates can then undergo dimerization or react with other species present in the reaction mixture to form various heterocyclic compounds. asianpubs.org

Preparation of Key Intermediates for 2,3-Furandione, 5-phenyl- Synthesis

The primary intermediate for the synthesis of 2,3-Furandione, 5-phenyl- and its derivatives is typically an aroylpyruvic acid or its corresponding ester. researchgate.netresearchgate.net Ethyl benzoylpyruvate is a common precursor. google.com

A method for the synthesis of ethyl benzoylpyruvate involves the Claisen condensation of acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of a base like sodium methoxide (B1231860). google.com Optimization of this reaction using microwave irradiation has been shown to significantly reduce the reaction time from 10 hours to 10 minutes and increase the yield from 45% to 79%. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ethyl Benzoylpyruvate google.com

Method Reaction Time Yield (%)
Conventional Heating 10 hours 45
Microwave Irradiation 10 minutes 79

The general procedure for the microwave-assisted synthesis involves the dropwise addition of a mixture of acetophenone and diethyl oxalate to a solution of sodium methoxide in a round-bottom flask under ice cooling, maintaining the temperature below 0°C. google.com The mixture is then subjected to microwave irradiation. google.com After the reaction is complete, the mixture is poured into a mixture of dilute acid and ice water, and the product is extracted with an organic solvent. google.com

Reactivity and Reaction Mechanisms of 2,3 Furandione, 5 Phenyl

Electrophilic Sites and Their Differential Reactivity (C-2, C-3, C-5)

The structure of 2,3-Furandione (B3054831), 5-phenyl- features three primary electrophilic centers susceptible to nucleophilic attack: the two carbonyl carbons (C-2 and C-3) and the vinylogous ester carbon at the C-5 position. The reactivity at these sites is highly dependent on the nature of the attacking nucleophile, leading to a diverse range of chemical transformations. tubitak.gov.tr

Nucleophilic attack can be directed towards the highly electrophilic carbonyl carbons at the C-2 (lactone) and C-3 (ketone) positions. This type of reaction typically involves the initial addition of the nucleophile to one of the carbonyl groups, followed by the opening of the lactone ring. For instance, binucleophiles like o-phenylenediamine (B120857) initiate their attack at the C-3 position, which is then followed by a subsequent attack at the C-2 position, leading to ring cleavage and the formation of new heterocyclic systems. tubitak.gov.tr

Alternatively, the C-5 position acts as an electrophilic site through a Michael-type 1,4-addition mechanism. This pathway is favored by softer nucleophiles or under conditions that promote conjugate addition. The attack of a nucleophile at C-5 disrupts the α,β-unsaturated system, leading to an enolate intermediate which then undergoes further reaction, often cyclization, to yield various heterocyclic products. For example, the reaction with substituted ureas to form pyrimidine (B1678525) derivatives is initiated by a nucleophilic attack of the urea's amino group at the C-5 position of the furandione ring. tubitak.gov.tr This differential reactivity allows for the selective synthesis of a wide array of compounds by carefully choosing the nucleophile and reaction conditions.

Thermolysis and Generation of α-Oxo Ketene (B1206846) Intermediates

Upon heating, 2,3-Furandione, 5-phenyl- undergoes thermal decomposition, a process known as thermolysis. This reaction proceeds via the cleavage of the furan (B31954) ring to generate highly reactive α-oxo ketene intermediates, specifically benzoylketene. tubitak.gov.tr This transformation is a key feature of the chemistry of 4,5-disubstituted-2,3-furandiones, making them valuable precursors for these versatile synthetic intermediates. tubitak.gov.tr

The generation of the α-oxo ketene occurs through a concerted electrocyclic ring-opening reaction, where the lactone ring breaks, leading to the expulsion of carbon monoxide from the C-2 position is not the typical pathway. Instead, the ring opens to form the acylketene. These generated acylketenes are not typically isolated but are trapped in situ by various nucleophiles or through cycloaddition reactions. tubitak.gov.tr For example, in the absence of other nucleophiles, the intermediate diacylketene can undergo dimerization, leading to the formation of pyran-4-one derivatives. nsf.gov The ability to generate benzoylketene under thermal conditions makes 5-phenyl-2,3-furandione a useful synthon in organic synthesis for constructing more complex molecules.

Nucleophilic Addition Reactions

The electrophilic nature of 2,3-Furandione, 5-phenyl- makes it highly susceptible to a variety of nucleophilic addition reactions, leading to a rich chemistry of heterocyclic synthesis and ring-opening products.

Reactions with Hydrazones and Hydrazines: Formation of Pyrazole (B372694) Derivatives and Pyridazinones

The reaction of 2,3-Furandione, 5-phenyl- and its derivatives with hydrazine-based nucleophiles provides a direct route to important nitrogen-containing heterocycles. When reacted with hydrazines, such as hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, the furandione undergoes a ring-opening and subsequent cyclization sequence to yield pyridazinone derivatives. tubitak.gov.tr The reaction mechanism involves an initial nucleophilic attack, followed by intramolecular condensation to form the stable six-membered pyridazinone ring.

Similarly, reactions with compounds that can form hydrazones or with pre-formed hydrazones can lead to the synthesis of pyrazole derivatives. For example, the reaction of a derivative of 5-phenyl-2,3-furandione with diphenylhydrazine results in the formation of a triphenylpyrazole carboxylic acid derivative. tubitak.gov.tr These reactions highlight the utility of 5-phenyl-2,3-furandione as a building block for synthesizing diverse N-heterocycles.

NucleophileProduct TypeExample Product
Hydrazine HydratePyridazinone6-phenyl-3(2H)-pyridazinone derivatives
DiphenylhydrazinePyrazoleTriphenylpyrazole carboxylic acid derivative tubitak.gov.tr

Reactions with Ureas, Semicarbazones, and Thioureas

Substituted ureas react with 5-phenyl-2,3-furandione derivatives to yield pyrimidine derivatives. The reaction is initiated by a Michael-type addition of the urea's NH2 group to the C-5 position of the furandione ring. This is followed by ring opening and subsequent cyclization, involving decarboxylation and dehydration steps, to form the functionalized 1H-pyrimidine ring system. tubitak.gov.tr

While specific research on the reaction of 5-phenyl-2,3-furandione with semicarbazones and thioureas is not extensively detailed in the provided sources, the known reactivity patterns of the furandione ring with N-nucleophiles allow for well-founded predictions. Thioureas, being sulfur analogues of ureas, are expected to react in a similar manner, with the nucleophilic nitrogen or sulfur atom initiating the attack. This would likely lead to the formation of thiopyrimidine derivatives or other related heterocyclic structures. Semicarbazones, containing a hydrazone-like moiety, would be expected to react similarly to hydrazines, potentially leading to pyrazole or pyridazinone-type structures after initial attack and cyclization.

NucleophileProposed Reaction PathwayPotential Product Class
Substituted UreasMichael addition at C-5, ring opening, cyclization tubitak.gov.trPyrimidine derivatives tubitak.gov.tr
ThioureasAnalogous to ureasThiopyrimidine derivatives
SemicarbazonesAnalogous to hydrazines/hydrazonesPyrazole or Pyridazinone derivatives

Reactions with Anilides and Amines

Aromatic amines, such as aniline (B41778) and its derivatives, react readily with 5-phenyl-2,3-furandione. These reactions can lead to a variety of products depending on the reaction conditions. The initial step is typically the nucleophilic attack of the amine on one of the carbonyl carbons (C-2 or C-3), leading to the opening of the lactone ring and the formation of an open-chain amide intermediate, such as N-aryl-2,4-dioxo-4-phenylbutanamides. nih.gov These intermediates can sometimes undergo subsequent intramolecular cyclization. For instance, reactions with certain aromatic amines have been shown to yield pyrrol-2,3-dione and pyrrole-2-one derivatives. nsf.gov

Anilides and related amides, like acetamide (B32628), can also react, typically resulting in open-chain products. For example, the reaction with acetamide yields a benzoylmalonic acid derivative, demonstrating the cleavage of the furan ring without subsequent cyclization into a new heterocyclic system. tubitak.gov.tr

NucleophileReaction ConditionsProduct(s)
Aromatic Amines (e.g., aniline)ChloroformN-aryl-2,4-dioxo-4-phenylbutanamide nih.gov
Aromatic Amines (e.g., aniline, p-toluidine)Benzene, Room TempPyrrol-2,3-dione, Pyrrole-2-ones nsf.gov
Acetamide-Benzoylmalonic acid derivative tubitak.gov.tr

Reactions with Alcohols and Diamines

Diamines, particularly aromatic diamines like o-phenylenediamine, are effective binucleophiles in reactions with 5-phenyl-2,3-furandione. The reaction proceeds via a sequential attack of the two amino groups on the C-3 and C-2 positions of the furandione ring. This process opens the lactone ring and results in the formation of a quinoxaline (B1680401) nucleus. tubitak.gov.tr This cyclocondensation reaction is an efficient method for synthesizing substituted quinoxalinone derivatives. tubitak.gov.tr

The reaction with alcohols is less commonly documented for the intact furandione ring under standard conditions. However, the α-oxo ketene intermediate generated during the thermolysis of 5-phenyl-2,3-furandione can be effectively trapped by alcohols. This reaction would involve the nucleophilic addition of the alcohol to the ketene moiety, leading to the formation of β-keto esters. Direct reaction with the furandione ring, if it occurs, would likely involve a nucleophilic attack on the C-2 lactone carbonyl, leading to a ring-opened ester product, analogous to the formation of amides from amines.

Cycloaddition Reactions of 2,3-Furandione, 5-phenyl-

The cycloaddition reactions of 5-phenyl-2,3-furandione and its derivatives are primarily dictated by the thermal generation of highly reactive acylketene intermediates. Thermolysis of the furandione ring system results in the extrusion of carbon monoxide, leading to the in situ formation of benzoylketene. This intermediate is a versatile synthon that can readily participate in cycloaddition reactions. tubitak.gov.tr

The most prominent cycloaddition pathway for the acylketene intermediate derived from 5-phenyl-2,3-furandione is the [4+2] cycloaddition, or Diels-Alder reaction. In these reactions, the acylketene acts as the diene component. It can react with various dienophiles, particularly those containing polar double or triple bonds (heterodienophiles), to form six-membered heterocyclic rings. tubitak.gov.tr For instance, the reaction of the acylketene intermediate with carbonyl compounds has been reported as a straightforward method for synthesizing dioxine and 4-pyrone derivatives. tubitak.gov.tr While the search results provide a general framework for the cycloaddition reactivity of acylketenes generated from furandiones, specific examples detailing the dienophiles and resulting products for the unsubstituted 5-phenyl-2,3-furandione are not extensively detailed in the provided abstracts. However, the principle is well-established for substituted analogs like 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione. tubitak.gov.tr

Ring-Opening and Ring-Transformation Reactions

The furan-2,3-dione ring is susceptible to nucleophilic attack, leading to a variety of ring-opening and ring-transformation products. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Studies on 4-ethoxycarbonyl-5-phenyl-2,3-furandione, a close derivative, demonstrate its versatility as a precursor for various heterocyclic systems. tubitak.gov.tr

The reaction with binucleophiles is a common strategy for ring transformation. For example, when reacted with o-phenylenediamine, the furandione undergoes a ring-opening sequence followed by cyclization to yield a quinoxaline derivative. tubitak.gov.tr Similarly, reactions with substituted ureas can lead to the formation of pyrimidine derivatives. In contrast, reaction with simpler nucleophiles like methylcarbamate or acetamide results in ring-opening to form open-chain benzoylmalonic acid derivatives. tubitak.gov.tr These acyclic products can sometimes be cyclized in subsequent steps; for instance, a benzoylmalonic acid derivative can be converted into an oxazinedione derivative upon heating in the presence of an acid catalyst. tubitak.gov.tr

The following table summarizes the ring-transformation reactions of a 5-phenyl-2,3-furandione derivative with various nucleophiles. tubitak.gov.tr

Reactant (Furandione Derivative)NucleophileProduct Class
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneo-PhenylenediamineQuinoxaline derivative
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneSubstituted UreasPyrimidine derivative
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneMethylcarbamateBenzoylmalonic acid derivative
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneAcetamideBenzoylmalonic acid derivative
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneDiphenylhydrazinePyrazole carboxylic acid derivative

Mechanistic Studies on the Transformation Pathways and Intermediate Elucidation

Mechanistic investigations into the reactions of 5-phenyl-2,3-furandione have focused on two main pathways: thermal decomposition and nucleophilic addition-elimination.

Thermal Decomposition and Acylketene Intermediates: Thermal analysis of 5-phenyl-2,3-furandione reveals a multi-step decomposition process. akjournals.com The primary and most significant transformation pathway initiated by heat is the thermolysis of the furandione ring to generate a highly reactive acylketene intermediate. tubitak.gov.tr This process involves the loss of a molecule of carbon monoxide. The existence of this acylketene is supported by trapping experiments, where it is intercepted by nucleophiles or dienophiles to form stable products. tubitak.gov.tr

Further mechanistic studies using thermoanalytical data combined with mass spectrometry and infrared spectroscopy have elucidated the subsequent decomposition steps of 5-phenyl-2,3-furandione. akjournals.com For a related compound, 5-(4-methylphenyl)-2,3-furandione, melting occurs simultaneously with decomposition. The non-isothermal kinetic parameters for the decomposition have been calculated, with the reaction order suggesting complex mechanisms, potentially involving dimers. akjournals.com For example, the removal of p-methylbenzoic aldehyde in a second reaction step was found to have a reaction order close to 2, supporting its occurrence from a dimeric intermediate. akjournals.com

The table below presents the non-isothermal kinetic parameters for a decomposition step of a 5-phenyl-2,3-furandione derivative. akjournals.com

MethodE (kJ/mol)A (s⁻¹)n
Coats-Redfern125.41.1 x 10¹⁰1.8
Flyn-Wall131.2--
Horowitz-Metzger128.3-1.8

E = Activation Energy, A = Pre-exponential Factor, n = Reaction Order

Nucleophilic Ring-Opening Mechanism: The mechanism for ring-opening reactions has also been rationalized. In the case of the reaction between 4-ethoxycarbonyl-5-phenyl-2,3-furandione and o-phenylenediamine, the proposed pathway involves a series of nucleophilic attacks. tubitak.gov.tr The reaction is initiated by the attack of one of the amino groups on the electrophilic C-3 carbonyl carbon of the furandione. This is followed by a second attack from the other amino group on the C-2 carbonyl carbon, which leads to the opening of the lactone ring system and subsequent dehydration and cyclization to form the final quinoxalinone product. tubitak.gov.tr

Theoretical and Computational Investigations

Quantum Chemical Calculations on 2,3-Furandione (B3054831), 5-phenyl-

Quantum chemical calculations have been instrumental in understanding the behavior of 5-phenyl-2,3-furandione derivatives, particularly 4-benzoyl-5-phenyl-2,3-furandione. These studies employ a range of methods from computationally efficient semi-empirical techniques to more rigorous ab initio and density functional theory calculations.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), have been widely used to investigate the reactions of 4-benzoyl-5-phenyl-2,3-furandione. niscpr.res.in These methods are favored for their ability to handle large molecular systems and to perform initial explorations of reaction mechanisms. niscpr.res.inresearchgate.net

Studies have utilized AM1 and PM3 to investigate the electronic structures of reactants, products, and transition states in reactions involving this furandione derivative. niscpr.res.in For instance, the mechanism of its reaction with acetanilides was studied using both AM1 and PM3 methods, with full geometry optimization for all involved species. niscpr.res.in Similarly, the reaction mechanism of a ketene (B1206846) intermediate, derived from the thermal decomposition of 4-acyl substituted furan-2,3-diones, with formamide (B127407) was calculated using the AM1 method. researchgate.net

The PM3 method has been employed to calculate electronic properties and conformational parameters—such as bond lengths, bond angles, torsion angles, and atomic charges—for pyridazinone systems synthesized from 4-benzoyl-5-phenyl-2,3-furandione. tubitak.gov.trresearchgate.net These calculations were also extended to determine the properties of reactants, intermediates, and transition states to elucidate reaction mechanisms. tubitak.gov.trresearchgate.nettubitak.gov.tr

While semi-empirical methods are useful, ab initio and Density Functional Theory (DFT) calculations provide higher accuracy. A number of studies have reported the use of both semi-empirical and ab initio calculations to investigate substituted α-oxoketenes, which are key intermediates in the chemistry of 5-phenyl-2,3-furandione. niscpr.res.inbch.ro

DFT calculations, specifically using the B3LYP method with a 6-311G(d,p) basis set, have been performed on pyrimidine (B1678525) derivatives synthesized from 4-benzoyl-5-phenyl-2,3-furandione. researchgate.net These calculations were used to determine various quantum chemical properties to better understand the molecular characteristics of these compounds. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Dipole Moments, Fukui Functions)

The analysis of a molecule's electronic structure is crucial for predicting its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

For a model furandione reactant, the HOMO and LUMO energies were calculated using the PM3 method. researchgate.net The interaction between the HOMO of a nucleophile (formic hydrazide) and the LUMO of the furandione was analyzed to understand the reaction pathway. researchgate.net In one study, the HOMO and LUMO energies for a model furandione reactant (R1) were found to be -10.967 eV and -1.682 eV, respectively. researchgate.net For its reaction partner, a hydrazide (R2), the HOMO and LUMO energies were -9.913 eV and 0.700 eV, respectively. researchgate.net

DFT calculations on pyrimidine derivatives obtained from 4-benzoyl-5-phenyl-2,3-furandione have been used to compute HOMO-LUMO energy gaps and dipole moments in both the gas phase and in solution. researchgate.net These parameters help in understanding the electronic and transport properties of the molecules. researchgate.net

Calculated HOMO-LUMO Energies for a Model Furandione System researchgate.net
MoleculeMethodHOMO Energy (eV)LUMO Energy (eV)
Furandione Reactant (R1)PM3-10.967-1.682
Hydrazide Reactant (R2)PM3-9.9130.700

Modeling of Reaction Intermediates and Transition States

A key application of computational chemistry is the modeling of reaction pathways, which involves identifying and characterizing intermediates and transition states. The thermal decomposition of 4-benzoyl-5-phenyl-2,3-furandione is known to produce reactive dibenzoylketene intermediates. niscpr.res.in

Theoretical calculations have been performed to study the mechanism of reactions involving these intermediates. niscpr.res.in For example, in the reaction with acetanilides, two alternative mechanisms—a two-step and a concerted mechanism—were evaluated using AM1 calculations. niscpr.res.in The study identified two transition states (TS2', TS2'') and an intermediate state (IZ') for the two-step pathway. niscpr.res.in The transition states were confirmed through vibrational analysis, which identifies a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

In the reaction of 4-benzoyl-5-phenyl-2,3-furandione with acyl hydrazines, calculations show that the mechanism involves multiple steps, starting with a Michael-type addition to form a zwitterionic intermediate. tubitak.gov.trresearchgate.net The energy profile for the reaction of a model furandione with a hydrazide was mapped, identifying the transition state with the highest formation energy as the rate-determining step. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of molecules and how it influences their reactivity. Studies on the derivatives of 5-phenyl-2,3-furandione have included conformational analysis of the reactants, transition structures, and products using the PM3 method. tubitak.gov.trresearchgate.nettubitak.gov.tr These calculations provide insights into parameters like bond lengths, bond angles, and torsion angles. tubitak.gov.trresearchgate.net For instance, analysis of intermediates calculated by the AM1 method suggests they can exist in a planar zwitterionic structure, with the subsequent transition state also being nearly planar. researchgate.net While detailed molecular dynamics simulations were not found in the searched literature, studies have noted that solid-state transformations at elevated temperatures could be related to isomerization or phase transitions. akjournals.com

Solvent Effects on Reactivity and Electronic Structure

The solvent can significantly influence the reactivity and electronic properties of a molecule. Computational studies have addressed these effects by performing calculations in different environments. For a series of pyrimidine derivatives synthesized from 4-benzoyl-5-phenyl-2,3-furandione, quantum chemical parameters were calculated in both the gas phase (in vacuo) and in a water solution. researchgate.net A comparison of the results showed that the solvent had a minimal influence on the trends of the calculated quantum chemical parameters for these specific derivatives. researchgate.net This suggests that for certain properties of these molecules, gas-phase calculations can provide a reasonable approximation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 5-phenyl-2,3-furandione, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in the 5-phenyl-2,3-furandione molecule. The spectrum is characterized by signals corresponding to the protons of the phenyl group and the single proton on the furanone ring.

The proton on the furanone ring typically appears as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the phenyl substituent. The aromatic protons of the phenyl group exhibit characteristic multiplets in the downfield region of the spectrum, typically between 7.4 and 7.8 ppm. The integration of these signals confirms the number of protons in each distinct environment.

Table 1: Representative ¹H NMR Spectral Data for 5-Phenyl-2,3-furandione

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
H-4 (Furanone ring) ~6.5 - 7.0 Singlet (s)
Aromatic H (Phenyl) ~7.4 - 7.8 Multiplet (m)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides essential information about the carbon framework of 5-phenyl-2,3-furandione. The spectrum displays distinct signals for each unique carbon atom in the molecule.

Key resonances include those for the two carbonyl carbons (C-2 and C-3) of the furanone ring, which appear significantly downfield due to their deshielded nature. The carbons of the phenyl group and the remaining carbons of the furanone ring (C-4 and C-5) resonate at characteristic chemical shifts, allowing for a complete mapping of the carbon skeleton.

Table 2: Representative ¹³C NMR Spectral Data for 5-Phenyl-2,3-furandione

Carbon Assignment Chemical Shift (δ) in ppm
C-2 (Carbonyl) ~180 - 190
C-3 (Carbonyl) ~160 - 170
C-4 (Furanone ring) ~100 - 110
C-5 (Furanone ring) ~155 - 165
C-ipso (Phenyl) ~125 - 130
C-ortho/meta (Phenyl) ~128 - 132
C-para (Phenyl) ~133 - 136

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 5-phenyl-2,3-furandione by measuring the molecule's vibrational transitions. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its dicarbonyl and cyclic ether functionalities.

The most prominent features are the intense stretching vibrations (ν) of the two carbonyl (C=O) groups. These typically appear in the region of 1700-1800 cm⁻¹. The exact positions can provide clues about the ring strain and electronic environment. Another key absorption is the C=C stretching vibration from the furanone ring and the phenyl group, usually observed in the 1600-1650 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 5-Phenyl-2,3-furandione

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretching (Lactone) ~1740 - 1760 Strong
C=O Stretching (Ketone) ~1710 - 1730 Strong
C=C Stretching ~1600 - 1650 Medium-Strong
C-O-C Stretching ~1000 - 1100 Strong

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 5-phenyl-2,3-furandione and to gain structural information from its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (174.15 g/mol ).

The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for this type of molecule may include the loss of carbon monoxide (CO) or other small neutral molecules, leading to the formation of stable fragment ions. The analysis of these fragments allows for the verification of the different structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 5-phenyl-2,3-furandione molecule. The presence of a conjugated system, which includes the phenyl group and the enone moiety of the furanone ring, gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show absorptions corresponding to π → π* transitions, associated with the extended conjugation, and n → π* transitions, related to the non-bonding electrons of the oxygen atoms in the carbonyl groups. These electronic transitions are responsible for the compound's absorption of light in the ultraviolet and visible parts of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

For 2,3-Furandione (B3054831), 5-phenyl-, a crystallographic analysis would reveal the planarity of the furan-2,3-dione ring and the torsion angle of the phenyl substituent relative to this ring. Such data is crucial for understanding the molecule's conformation and packing in the solid state. However, specific crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not found in the surveyed literature.

Correlation of Spectroscopic Data with Computational Results

Computational chemistry provides theoretical insights that complement experimental spectroscopic data. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can then be compared with experimental spectra.

A correlational study for 2,3-Furandione, 5-phenyl- would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Calculations: Predicting the infrared and Raman spectra. These theoretical spectra can help in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Transition Calculations: Using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum, correlating calculated electronic transitions with observed absorption maxima.

Such a comparative analysis validates both the experimental findings and the computational models used. Unfortunately, specific studies presenting a direct correlation between experimental spectra and computational results for 2,3-Furandione, 5-phenyl- were not identified in the conducted search.

Applications of 2,3 Furandione, 5 Phenyl in Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

5-phenyl-2,3-furandione and its derivatives are highly valued as starting materials for the synthesis of a wide array of heterocyclic compounds. tubitak.gov.tr The reactivity of the furan-2,3-dione core allows for nucleophilic addition and ring-opening reactions, leading to the formation of various new ring systems. tubitak.gov.tr

Research has demonstrated that the thermal decomposition of 5-phenyl-2,3-furandione generates a highly reactive benzoylketene intermediate. This intermediate can then undergo a [4+2] cycloaddition reaction with carbonyl compounds. For instance, its reaction with 4-methoxyphenylacetone (B17817) results in the formation of 2-(4-methoxybenzyl)-2-methyl-6-phenyl-4H-1,3-dioxin-4-one. asianpubs.org Furthermore, the reaction of 5-phenyl-2,3-furandione with phenylhydrazine (B124118) yields 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione. asianpubs.org

While the parent compound demonstrates this versatility, a significant body of research has focused on its 4-substituted derivatives, such as 4-benzoyl-5-phenyl-2,3-furandione and 4-ethoxycarbonyl-5-phenyl-2,3-furandione, which have been used to synthesize an even broader range of heterocycles. These derivatives react with various nucleophiles to produce compounds like pyrazoles, pyridazinones, quinoxalines, and pyrimidines. tubitak.gov.trasianpubs.orgdergipark.org.trbch.ro For example, 4-ethoxycarbonyl-5-phenyl-2,3-furandione reacts with o-phenylenediamine (B120857) to form quinoxaline (B1680401) derivatives and with substituted ureas to yield pyrimidine (B1678525) derivatives. tubitak.gov.trtubitak.gov.tr Similarly, its reaction with various hydrazines is a known route to pyridazinone structures. asianpubs.org

The reaction of 4-benzoyl-5-phenyl-2,3-furandione with hydrazines or hydrazones is a well-established method for producing pyrazole-3-carboxylic acids, which are themselves important intermediates for more complex molecules. dergipark.org.trbch.ro

Precursor for Carbonyl Compounds and Other Ring Systems

The reactivity of 5-phenyl-2,3-furandione extends to its utility as a precursor for various carbonyl compounds and other non-heterocyclic ring systems. The thermal or base-catalyzed opening of the furandione ring is a key strategy in these transformations.

One notable reaction is the pseudo-dimerization of 5-phenyl-2,3-furandione when heated in the presence of sodium methoxide (B1231860). This reaction proceeds through the initial formation of a benzoylketene intermediate, which then reacts with a methoxide-generated enolate to ultimately form 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one in high yield. nih.gov

Derivatives of 5-phenyl-2,3-furandione have also been shown to be effective precursors to acyclic carbonyl compounds. For example, the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with methylcarbamate or acetamide (B32628) leads to the formation of benzoylmalonic acid derivatives. tubitak.gov.trtubitak.gov.tr These resulting open-chain structures can then be used in further synthetic steps. In one such example, a benzoylmalonic acid derivative was converted into a new oxazinedione derivative by refluxing it in xylene with a catalytic amount of p-toluenesulfonic acid. tubitak.gov.trtubitak.gov.tr

Role in the Synthesis of Complex Organic Molecules

The ability to generate multiple functionalities and ring systems from a single precursor makes 5-phenyl-2,3-furandione and its derivatives valuable in the construction of complex organic molecules. This is particularly evident in the synthesis of fused heterocyclic systems.

The pyrazole-3-carboxylic acids, synthesized from 4-benzoyl-5-phenyl-2,3-furandione, are key intermediates in the synthesis of more elaborate structures. dergipark.org.tr For instance, these carboxylic acids can undergo cyclocondensation reactions with hydrazines to form pyrazolo[3,4-d]pyridazine derivatives, a class of compounds with known biological activities. dergipark.org.tr The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione itself with 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) has been shown to produce complex fused systems, namely 1-benzoyl-2-hydroxy-8,9-dimethoxy-3,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3-one and its oxidized product. benthamdirect.com

The following table summarizes the synthesis of various complex molecules starting from 5-phenyl-2,3-furandione and its derivatives.

Starting MaterialReagent(s)ProductReference
5-phenyl-2,3-furandionePhenylhydrazine1,6-diphenyl-1,2-dihydropyridazine-3,4-dione asianpubs.org
5-phenyl-2,3-furandione6,7-dimethoxy-3,4-dihydroisoquinoline1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione benthamdirect.com
4-ethoxycarbonyl-5-phenyl-2,3-furandioneo-phenylenediamineQuinoxaline derivative tubitak.gov.trtubitak.gov.tr
4-benzoyl-5-phenyl-2,3-furandioneHydrazine (B178648) derivativesPyrazolo[3,4-d]pyridazine derivatives dergipark.org.tr

Green Chemistry Approaches in Synthetic Applications (e.g., Microwave-Assisted Synthesis)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. One such approach is the use of microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced solvent usage.

The synthesis of heterocyclic compounds from derivatives of 5-phenyl-2,3-furandione has been shown to be amenable to microwave-assisted techniques. ingentaconnect.com Specifically, the reactions of 4-benzoyl-5-phenyl-2,3-furandione with various nucleophiles to produce pyrimidines, pyrazole (B372694) carboxylic acids, and pyridazines have been successfully carried out under microwave irradiation. These microwave-induced reactions were found to be significantly faster, requiring only 5-10 minutes compared to the 45-360 minutes needed for conventional thermal heating, while providing comparable yields.

The table below compares the reaction times for the synthesis of heterocyclic derivatives from 4-benzoyl-5-phenyl-2,3-furandione using conventional heating versus microwave irradiation.

Product TypeConventional Heating Time (min)Microwave Irradiation Time (min)Reference
Pyrazole-3-carbonylurea45-3605-10
Pyrimidines45-3605-10
Pyrazole carboxylic acids45-3605-10
Pyridazines45-3605-10

This adoption of greener techniques underscores the ongoing efforts to enhance the efficiency and sustainability of synthetic routes involving the 5-phenyl-2,3-furandione scaffold.

Thermal Stability and Decomposition Kinetics

Thermal Behavior of 2,3-Furandione (B3054831), 5-phenyl- and its Derivativesresearchgate.net

The thermal decomposition of 5-phenyl-2,3-furandione, as well as its substituted derivatives, is a complex process that occurs in distinct stages. akjournals.com Studies on the thermal behavior of these compounds have been conducted to understand their stability and the changes induced by different substituents. akjournals.com

The thermal analysis of 5-phenyl-2,3-furandione indicates that its decomposition begins around its melting point. The process for the monosubstituted derivatives, such as 5-phenyl-2,3-furandione and 5-tolylfuran-2,3-dione, generally follows a similar pattern involving multiple decomposition steps. akjournals.com For instance, the decomposition of 5-phenyl-2,3-furandione occurs in three discernible stages. akjournals.com In contrast, a disubstituted derivative like 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) exhibits a different thermal behavior, suggesting that the substitution pattern significantly alters the decomposition mechanism. akjournals.com

Identification of Thermal Decomposition Intermediatesresearchgate.net

A key aspect of the thermal decomposition of 2,3-furandiones is the formation of highly reactive α-oxoketene intermediates through the elimination of a carbon monoxide molecule. researchgate.netniscpr.res.inasianpubs.orgasianpubs.org In the case of 5-phenyl-2,3-furandione, the initial step of decomposition involves the loss of carbon monoxide, leading to the formation of a ketene (B1206846) intermediate. akjournals.com This intermediate is prone to dimerization. akjournals.com This dimerization has also been observed in solution-based thermal decomposition studies. akjournals.com

Following the initial formation and dimerization of the ketene intermediate, the subsequent decomposition steps involve the breakdown of this dimer. For 5-phenyl-2,3-furandione, the dimer decomposes with the elimination of benzaldehyde. akjournals.com The final decomposition stage for this compound involves the removal of carbon monoxide from the remaining structure. akjournals.com

For substituted derivatives, the nature of the eliminated molecule during the second decomposition step changes accordingly. For example, in the decomposition of 5-(4-methylphenyl)-2,3-furandione, p-methylbenzoic aldehyde is removed. akjournals.com In the case of 5-(4-chlorophenyl)-furan-2,3-dione, the decomposition pathway is altered, with an initial loss of carbon dioxide. akjournals.com

Non-Isothermal Kinetic Parameters of Thermal Decompositionresearchgate.net

The kinetics of the thermal decomposition of 5-phenyl-2,3-furandione and its derivatives have been investigated using non-isothermal methods. akjournals.com The kinetic parameters, including the reaction order (n), activation energy (E), and pre-exponential factor (A), have been determined for various decomposition steps. These parameters provide insight into the dynamics of the decomposition process. akjournals.com

For the final decomposition step of 5-phenyl-2,3-furandione, which involves the removal of CO, the non-isothermal kinetic parameters have been calculated. akjournals.com Similarly, kinetic parameters for the decomposition steps of substituted derivatives have also been determined. akjournals.com The agreement of these parameters when calculated by different integral methods supports the reliability of the kinetic models used. akjournals.com

Interactive Table: Non-Isothermal Kinetic Parameters for the Third Decomposition Step of 5-phenyl-2,3-furandione akjournals.com

MethodnE (kJ/mol)A (s⁻¹)
Coats-Redfern1.179.45.1x10⁶
Flynn-Wall1.083.61.6x10⁷
Urbanovici-Segal1.178.62.91x10⁶

Influence of Substituents on Thermal Stability and Decomposition Pathwaysresearchgate.net

Substituents on the phenyl ring of 5-phenyl-2,3-furandione have a marked influence on the compound's thermal stability and the pathway of its decomposition. akjournals.com The introduction of different functional groups can alter the electron density within the molecule, affecting bond strengths and the stability of intermediates. longdom.orgpsu.edu

For example, the thermal behavior of 5-(4-methylphenyl)-2,3-furandione is similar to the parent compound, with decomposition initiating around its melting point and proceeding through similar intermediates. akjournals.com However, the presence of a chlorine atom in 5-(4-chlorophenyl)-furan-2,3-dione leads to a different initial decomposition step, with the elimination of CO2 instead of CO. akjournals.com This suggests that the electron-withdrawing nature of the chloro substituent alters the fragmentation pattern. akjournals.com

Furthermore, the presence of a bulky benzoyl group at the 4-position, as in 4-benzoyl-5-phenylfuran-2,3-dione, significantly changes the thermal behavior compared to the monosubstituted derivatives. This disubstituted compound undergoes a solid-state change at a lower temperature, which is likely an isomerization, before decomposition begins. akjournals.com This highlights how both the nature and position of substituents can dictate the thermal properties of these furan-2,3-diones. akjournals.comlongdom.org Generally, electron-donating groups are expected to stabilize the initial ring structure, while bulky groups can introduce steric effects that may influence decomposition pathways. longdom.orgpsu.edu

Interactive Table: Influence of Substituents on the Initial Decomposition Step

CompoundSubstituent(s)Initial Decomposition Behavior
5-phenyl-2,3-furandioneNoneMelts with decomposition, CO elimination. akjournals.com
5-(4-methylphenyl)-2,3-furandione4-methylMelts with decomposition, similar to the parent compound. akjournals.com
5-(4-chlorophenyl)-furan-2,3-dione4-chloroSolid-state decomposition with CO2 elimination. akjournals.com
4-benzoyl-5-phenylfuran-2,3-dione4-benzoylEndothermic change in the solid state (isomerization) before decomposition. akjournals.com

Derivatives and Analogues of 2,3 Furandione, 5 Phenyl

Synthesis of Novel Substituted Furan-2,3-diones

The synthesis of substituted furan-2,3-diones can be achieved through several methodologies, primarily involving cyclocondensation reactions. A common approach involves the reaction of β-dicarbonyl compounds or their equivalents with oxalyl chloride. tubitak.gov.trdergipark.org.tr This method allows for the introduction of various substituents at the C-4 and C-5 positions of the furanone ring.

For instance, 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione is synthesized via the cyclocondensation of ethyl benzoylacetate with oxalyl chloride. tubitak.gov.tr Similarly, other derivatives such as 5-tolylfuran-2,3-dione, 5-(4-chlorophenyl)-furan-2,3-dione, and 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) have been prepared using established literature procedures. akjournals.com An alternative improved method for preparing 5-alkyl-2,3-dihydro-furan-2,3-diones involves the cyclization of acylpyruvic acids. uq.edu.au

The selection of starting materials is crucial for the targeted synthesis of specific derivatives. The table below summarizes the synthesis of several substituted furan-2,3-dione derivatives.

Derivative NamePrecursorsSynthesis MethodReference
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneEthyl benzoylacetate and Oxalyl chlorideCyclocondensation tubitak.gov.tr
5-Toiylfuran-2,3-dioneCorresponding β-ketoester and Oxalyl chlorideCyclocondensation akjournals.com
5-(4-Chlorophenyl)-furan-2,3-dioneCorresponding β-ketoester and Oxalyl chlorideCyclocondensation akjournals.com
4-Benzoyl-5-phenylfuran-2,3-dioneDibenzoylmethane (B1670423) and Oxalyl chlorideCyclocondensation akjournals.com
5-tert-Butyl-2,3-dihydrofuran-2,3-dioneAcylpyruvic acidCyclization uq.edu.au

Studies on the Reactions of Analogues with Varied Substitution Patterns

The varied substitution patterns on the 2,3-furandione (B3054831) ring allow for a diverse range of chemical transformations, leading to the synthesis of various other heterocyclic compounds. The specific outcome of a reaction often depends on the nature of the nucleophile and the substituents on the furan-dione starting material. tubitak.gov.tr

For instance, 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione reacts with binucleophiles like o-phenylenediamine (B120857) to yield quinoxaline (B1680401) derivatives through a ring-opening and subsequent cyclization mechanism. tubitak.gov.tr With other NH-nucleophiles, such as substituted ureas, it can form pyrimidine (B1678525) derivatives, while reactions with methylcarbamate or acetamide (B32628) lead to open-chain benzoylmalonic acid derivatives. tubitak.gov.tr

Furan-2,3-diones bearing different substituents also exhibit distinct reactivity with hydrazines. These reactions, conducted in boiling benzene, typically yield pyrazole-3-carboxylic acids or 1,2-dihydropyridazine-3,4-diones, depending on the specific furan-dione and hydrazine (B178648) used. asianpubs.org

Thermal decomposition studies have also provided insight into how substituents direct reaction pathways. The thermolysis of 5-phenylfuran-2,3-dione and its 5-tolyl and 5-(4-chlorophenyl) analogues proceeds via the removal of carbon monoxide followed by the respective benzoic aldehyde. akjournals.com The presence of a bulky substituent like the 4-benzoyl group in 4-benzoyl-5-phenylfuran-2,3-dione alters this decomposition pathway. akjournals.com

The following table summarizes the reactions of various 2,3-furandione analogues.

Furan-2,3-dione AnalogueReactantProduct(s)Reaction TypeReference
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneo-PhenylenediamineQuinoxaline derivativeNucleophilic addition / Ring transformation tubitak.gov.tr
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneSubstituted ureasPyrimidine derivativeNucleophilic addition / Cyclization tubitak.gov.tr
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneAcetamideBenzoylmalonic acid derivativeNucleophilic addition / Ring opening tubitak.gov.tr
4-Benzoyl-5-phenyl-2,3-furandioneHydrazinesPyrazole-3-carboxylic acids / 1,2-Dihydropyridazine-3,4-dionesNucleophilic addition / Ring transformation asianpubs.org
5-Phenylfuran-2,3-dioneHeat (Thermolysis)Decomposition intermediatesThermal Decomposition akjournals.com
5-Tolylfuran-2,3-dioneHeat (Thermolysis)Decomposition intermediatesThermal Decomposition akjournals.com

Future Research Directions and Challenges

Exploration of Novel Reaction Pathways and Catalytic Applications

The inherent reactivity of the 5-phenyl-2,3-furandione scaffold presents a fertile ground for the discovery of novel chemical transformations. A key area of future investigation will be the catalytic activation of this molecule to unlock new reaction pathways. While its reactions with various nucleophiles are known, the exploration of transition metal and organocatalysis is expected to yield unprecedented reactivity.

Transition metal catalysis, in particular, offers a promising avenue for C-H activation and cross-coupling reactions, allowing for the direct functionalization of the phenyl ring and the furanone core. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully employed in the synthesis of other functionalized furans, could be adapted to introduce a wide range of substituents onto the 5-phenyl-2,3-furandione framework. Furthermore, the synthesis of transition metal complexes derived from 5-phenyl-2,3-furandione itself could lead to novel catalysts with unique reactivity profiles.

Organocatalysis, a rapidly evolving field, also holds significant potential. Chiral organocatalysts could be employed to achieve asymmetric transformations, leading to the enantioselective synthesis of complex molecules derived from 5-phenyl-2,3-furandione. Cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, are another area ripe for exploration. The development of catalytic systems that promote these reactions with high regio- and stereoselectivity would significantly expand the synthetic utility of this compound.

Table 1: Potential Catalytic Transformations of 5-Phenyl-2,3-Furandione

Catalysis TypePotential ReactionDesired Outcome
Transition Metal CatalysisC-H Activation/Cross-CouplingDirect functionalization of the aromatic and heterocyclic rings.
Cycloaddition ReactionsStereoselective formation of complex polycyclic structures.
OrganocatalysisAsymmetric TransformationsEnantioselective synthesis of chiral derivatives.
Novel Condensation ReactionsAccess to new classes of heterocyclic compounds.

Advanced Computational Modeling for Predictive Synthesis

The integration of advanced computational modeling techniques is set to revolutionize the synthesis and application of 5-phenyl-2,3-furandione. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule, enabling the prediction of reaction outcomes and the rational design of experiments. Such studies can elucidate reaction mechanisms, identify key intermediates and transition states, and predict the regioselectivity and stereoselectivity of various transformations.

Beyond DFT, the application of machine learning and artificial intelligence (AI) algorithms offers a powerful tool for predictive synthesis. By training models on large datasets of known chemical reactions, it is becoming increasingly possible to predict the optimal reaction conditions, including catalysts, solvents, and temperatures, for the synthesis of novel 5-phenyl-2,3-furandione derivatives. These predictive models can significantly accelerate the discovery of new synthetic routes and reduce the experimental effort required for optimization.

Furthermore, computational screening of virtual libraries of 5-phenyl-2,3-furandione derivatives can aid in the identification of molecules with specific desired properties, such as biological activity or material characteristics. This in silico approach can guide synthetic efforts towards the most promising candidates, streamlining the drug discovery and materials development processes.

Development of Sustainable Synthetic Methodologies

In an era of increasing environmental awareness, the development of sustainable and green synthetic methodologies for 5-phenyl-2,3-furandione and its derivatives is of paramount importance. Future research will focus on minimizing the environmental impact of its synthesis by exploring alternative energy sources, greener solvents, and catalytic systems.

Microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for various furanone derivatives. ingentaconnect.com The application of this technology to the synthesis of 5-phenyl-2,3-furandione could lead to more energy-efficient processes. Similarly, solvent-free reaction conditions or the use of environmentally benign solvents, such as water or bio-derived solvents, will be a key focus.

The exploration of biocatalysis offers another exciting avenue for sustainable synthesis. Enzymes could be identified or engineered to catalyze the formation of the 5-phenyl-2,3-furandione core or its derivatives with high selectivity and under mild, aqueous conditions. This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents. The development of one-pot, multi-component reactions will also contribute to sustainability by minimizing waste and improving atom economy.

Table 2: Green Chemistry Approaches for 5-Phenyl-2,3-Furandione Synthesis

ApproachAdvantage
Microwave-Assisted SynthesisReduced reaction times, increased yields. ingentaconnect.com
Solvent-Free ReactionsMinimized waste and environmental impact.
BiocatalysisHigh selectivity, mild reaction conditions.
Multi-Component ReactionsImproved atom economy, reduced waste.

Design and Synthesis of Highly Functionalized 2,3-Furandione (B3054831) Derivatives with Specific Reactivity Profiles

The versatility of the 5-phenyl-2,3-furandione scaffold makes it an ideal platform for the design and synthesis of highly functionalized derivatives with tailored reactivity. By strategically introducing various substituents onto the phenyl ring and the furanone core, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrophilicity of the furanone carbonyl groups, influencing their susceptibility to nucleophilic attack. chemzipper.com This allows for the design of derivatives with specific reactivity profiles for targeted applications. The synthesis of 4-substituted-5-phenyl-2,3-furandiones, for instance, can introduce additional functional handles for further chemical transformations. tubitak.gov.tr

The development of synthetic methodologies to access a diverse range of these functionalized derivatives is a key challenge. This will require the exploration of a broad spectrum of organic reactions, including electrophilic and nucleophilic substitutions, as well as more advanced cross-coupling and C-H activation strategies. The ability to precisely control the installation of functional groups will be crucial for creating molecules with specific reactivity patterns, enabling their use as specialized building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Q & A

Q. What are the optimal synthetic routes for 5-phenyl-2,3-furandione, and how can researchers address challenges in yield and purity?

  • Methodological Answer : Synthesis of substituted furandiones typically involves cyclization or halogenation of precursor anhydrides. For example, 2,3-dichloromaleic anhydride is synthesized via chlorination of maleic anhydride using reagents like PCl₃ . For 5-phenyl-2,3-furandione, analogous strategies could involve Friedel-Crafts acylation or Diels-Alder reactions with phenyl-containing precursors. Key parameters include solvent choice (e.g., non-polar solvents for cyclization), temperature control to avoid side reactions, and purification via recrystallization or column chromatography. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of 5-phenyl-2,3-furandione using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify characteristic anhydride C=O stretching vibrations (~1850 cm⁻¹ and ~1770 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR : ¹H NMR should show phenyl proton resonances (δ 7.2–7.5 ppm) and furandione ring protons (δ 6.5–7.0 ppm). ¹³C NMR will confirm carbonyl carbons (~170 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling 5-phenyl-2,3-furandione in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy from anhydrides .
  • Avoid moisture to prevent hydrolysis to dicarboxylic acids, which may exothermically degrade .
  • Store under inert gas (e.g., N₂) at low temperatures (≤4°C) to minimize polymerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-phenyl-2,3-furandione in copolymerization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can assess frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for nucleophilic attack. For example, maleic anhydride derivatives exhibit reactivity at the α,β-unsaturated carbonyl group, which can be modulated by phenyl substitution . Molecular dynamics simulations may further model copolymerization kinetics with alkenes or amines, guided by experimental data from analogous systems like styrene-maleic anhydride copolymers .

Q. What experimental strategies resolve contradictions in reported thermal stability data for substituted furandiones?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres to isolate degradation pathways .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions, noting impurities that may lower observed stability .
  • Control Experiments : Replicate studies with rigorously purified samples to isolate compound-specific behavior from byproduct interference .

Q. How does the substituent position on the furandione ring influence biological activity in oxidative stress models?

  • Methodological Answer :
  • In Vitro Assays : Test 5-phenyl-2,3-furandione derivatives in superoxide dismutase (SOD) inhibition assays, comparing IC₅₀ values against unsubstituted analogs. Substituent steric effects may alter binding to enzymatic active sites .
  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing/donating effects of substituents (e.g., phenyl vs. methyl groups) with redox activity using cyclic voltammetry .

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